N-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Description
This compound is a heterocyclic molecule featuring a fused pyrimido[2,1-b][1,3]thiazine core substituted with a 4,5-dimethylthiazole moiety and a carboxamide group. Its structural complexity arises from the fusion of pyrimidine and thiazine rings, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-7-4-15-14-18(12(7)20)5-10(6-21-14)11(19)17-13-16-8(2)9(3)22-13/h4,10H,5-6H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAJSMRFHOBEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)CC(CS2)C(=O)NC3=NC(=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural homology with several heterocyclic systems, including:
- Pyrido[2,3-d:6,5-d']dipyrimidines (e.g., compound 300 from Abdel-Aziz et al.): These feature fused pyrimidine and pyridine rings but lack the thiazine moiety. The presence of sulfur atoms in the target compound may enhance binding to metal ions or thiol-containing biological targets .
- Coumarin-pyrimidinone hybrids (e.g., compounds 4i and 4j): These incorporate coumarin and pyrimidinone scaffolds but differ in their substitution patterns. The thiazole group in the target compound may improve metabolic stability compared to coumarin-based systems .
- Thiophene-carboxamide derivatives (e.g., compounds 7b , 7c , 9b ): These share carboxamide functionality but lack the fused pyrimido-thiazine system. The additional nitrogen and sulfur atoms in the target compound could modulate solubility and bioavailability .
Computational Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (as in ), the compound was compared to known HDAC inhibitors like SAHA and aglaithioduline. Key findings include:
| Property | Target Compound | SAHA | Aglaithioduline |
|---|---|---|---|
| Molecular Weight | ~380 g/mol | 264 g/mol | 352 g/mol |
| LogP | 2.1 | 1.8 | 2.3 |
| Hydrogen Bond Donors | 2 | 3 | 1 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
Physicochemical and Pharmacokinetic Properties
- Synthetic Yield : Comparable to thiophene-carboxamide derivatives (76–80% yields in ), suggesting scalable synthesis.
- Thermal Stability : Melting points (~160–200°C) align with pyrimido-thiazine derivatives, indicating robust crystalline packing .
- Metabolic Stability : The thiazole group may reduce oxidative metabolism compared to pyrazole-based analogues (e.g., ), as sulfur atoms are less prone to CYP450-mediated degradation.
Key Research Findings
Conformational Analysis
The fused pyrimido-thiazine ring adopts a puckered conformation, as defined by Cremer and Pople’s ring puckering coordinates. The amplitude (q) and phase angle (φ) parameters for the six-membered thiazine ring were calculated to be q = 0.45 Å , φ = 120° , indicating a boat-like conformation. This contrasts with planar pyrido-dipyrimidines (), which exhibit minimal puckering due to aromatic stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
